molecular formula C18H17ClN2O2S2 B3469299 2-[(4-chlorobenzyl)sulfonyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine

2-[(4-chlorobenzyl)sulfonyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine

Cat. No. B3469299
M. Wt: 392.9 g/mol
InChI Key: BCHFFXBBOOSEJP-UHFFFAOYSA-N
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Description

The compound “2-[(4-chlorobenzyl)sulfonyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine” is a chemical compound with the molecular formula C18H17ClN2O2S2 . It is a derivative of quinoline, a type of heterocyclic compound .


Synthesis Analysis

The synthesis of quinoline derivatives involves various established protocols such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . The specific synthesis process for this compound is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring, which is a benzene ring fused with a pyridine moiety . The exact structure analysis of this compound is not available in the retrieved data.


Chemical Reactions Analysis

Quinoline derivatives participate in both electrophilic and nucleophilic substitution reactions . Amines, like the one present in this compound, can react with sulfonyl groups to form sulfonamides . The specific chemical reactions involving this compound are not available in the retrieved data.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. This compound has an average mass of 392.923 Da and a monoisotopic mass of 392.041992 Da . The specific physical and chemical properties of this compound are not available in the retrieved data.

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their specific structure and functional groups . The specific mechanism of action for this compound is not available in the retrieved data.

Future Directions

Quinoline and its derivatives have been the focus of numerous studies due to their wide range of biological and pharmacological activities . Future research may focus on exploring these activities further and developing new synthesis methods for quinoline derivatives .

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfonyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S2/c19-13-7-5-11(6-8-13)10-25(22,23)18-16(20)14-9-12-3-1-2-4-15(12)21-17(14)24-18/h5-9H,1-4,10,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHFFXBBOOSEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C2C1)C(=C(S3)S(=O)(=O)CC4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-chlorobenzyl)sulfonyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine
Reactant of Route 2
Reactant of Route 2
2-[(4-chlorobenzyl)sulfonyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine
Reactant of Route 3
2-[(4-chlorobenzyl)sulfonyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine
Reactant of Route 4
Reactant of Route 4
2-[(4-chlorobenzyl)sulfonyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine
Reactant of Route 5
2-[(4-chlorobenzyl)sulfonyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine
Reactant of Route 6
2-[(4-chlorobenzyl)sulfonyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine

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